Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate)
Overview
Description
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a chemical compound with the CAS RN: 28277-59-0 . It has a molecular formula of C36H24CoF18N6P3 and a molecular weight of 1034.46 . The compound appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) consists of three 1,10-phenanthroline ligands bound to a central cobalt(III) atom, and three hexafluorophosphate ions .Chemical Reactions Analysis
In one study, it was found that Tris(1,10-phenanthroline)cobalt(III) reacts with iodide ions in a one-electron transfer process .Physical and Chemical Properties Analysis
Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is a solid at 20°C . It should be stored under inert gas and away from air .Scientific Research Applications
Solar Energy Conversion
Tris(1,10-phenanthroline)cobalt(II/III) redox shuttles have been utilized in iodine-free dye-sensitized solar cells (DSSCs), demonstrating an unprecedented efficiency. The combination with high-absorption-coefficient organic photosensitizers, such as C218, has led to a significant advancement in the field of renewable energy, showcasing an efficiency of 8.3% under AM1.5 full sunlight irradiation (Zhou et al., 2011).
Gel Polymer Electrolytes for DSSCs
In another study, tris(1,10-phenanthroline)cobalt(II)/(III)bis/tris(hexafluorophosphate) was combined with synthesized thiourea derivatives to construct gel polymer electrolytes for DSSCs. This approach has led to a novel method of enhancing the efficiency and stability of DSSCs, with particular thiourea derivatives showing outstanding efficiency under sunlight irradiation (Karthika et al., 2019).
Antimicrobial Applications
A novel complex of tris-(1,10-phenanthroline)cobalt(III) demonstrated antimicrobial activity. This showcases the potential of cobalt(III) complexes in biomedical research, particularly in developing new antimicrobial agents (Kumar et al., 2011).
Anion Recognition
Tris-1,10-phenanthroline cobalt(III) complexes bearing fused dipyrrolylquinoxaline moieties have been synthesized and shown to bind fluoride with high affinity in polar media. This application in anion recognition could have significant implications for environmental monitoring and chemical sensing technologies (Mizuno et al., 2002).
Energy Storage
A novel non-aqueous redox flow battery using tris(1,10-phenanthroline) complexes of iron(II) and cobalt(II) has been proposed, offering a promising solution for energy storage applications. The superior and stable potential difference of these redox couples highlights the potential for high-efficiency energy storage systems (Xing et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the iodide ion . The compound interacts with iodide ions in an aqueous acidic medium, leading to an electron transfer reaction .
Mode of Action
The interaction between Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) and its target involves an electron transfer reaction . This reaction is third order overall: first order in the oxidant (the cobalt complex) and second order in the reductant (iodide ion), and it is acid independent . The empirical rate law for this reaction is given by the equation:
−=textk[(textColeft(textphenright)3)3+]left[textI−right]2- = {\\text { k}} [ ( {\\text {Co}}\\left ( { {\\text {phen}}} \\right)_ { {3}} )^ { { {3} + }} ]\\left [ { {\\text {I}}^ { - } } \\right]^ { {2}} −=textk[(textColeft(textphenright)3)3+]left[textI−right]2
Biochemical Pathways
Electron transfer reactions are important in many biochemical and biological processes, including enzymatic reactions, collagen synthesis, steroid metabolism, the immune response, drug activation, neurotransmitter metabolism, nitrogen fixation, respiration, and photosynthesis .
Result of Action
The result of the action of Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is the transfer of electrons from iodide ions to the cobalt complex . This results in a change in the oxidation state of the cobalt atom and the overall charge on the complex ion .
Action Environment
The reaction rate of the electron transfer reaction involving Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) is unaffected by changes in ionic strength and dielectric constant of the reaction medium . Added cations and anions can catalyse and inhibit the reaction rate, respectively .
Biochemical Analysis
Biochemical Properties
It is known that 1,10-phenanthroline, a component of the compound, is an inhibitor of metallopeptidases This suggests that Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) may interact with enzymes and other biomolecules in a similar manner
Cellular Effects
Given its role as a hole conductor in DSSCs , it may influence cell function by affecting electron transfer processes
Molecular Mechanism
It is known that the compound participates in electron transfer reactions . These reactions are classified into two broad mechanistic pathways: inner-sphere and outer-sphere mechanisms of electron transfer
Properties
IUPAC Name |
cobalt(3+);1,10-phenanthroline;trihexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.Co.3F6P/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;3*1-7(2,3,4,5)6/h3*1-8H;;;;/q;;;+3;3*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNLHURFRGGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24CoF18N6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28277-59-0 | |
Record name | Tris(1,10-phenanthroline)cobalt(III) Tris(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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